molecular formula C3H3N3Na3S3+3 B090850 Sodium trithiocyanurate CAS No. 17766-26-6

Sodium trithiocyanurate

Cat. No. B090850
CAS RN: 17766-26-6
M. Wt: 261.2 g/mol
InChI Key: TZJODYRMPMPAMB-UHFFFAOYSA-K
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Description

Sodium trithiocyanurate is a chemical compound that has been studied in various contexts due to its interesting coordination chemistry and potential applications. The compound has been mentioned in the context of crystal structures and coordination polymers, where sodium ions interact with organic ligands to form complex structures.

Synthesis Analysis

The synthesis of sodium trithiocyanurate derivatives can be achieved through partial neutralization reactions. For instance, the monosodium salt of trithiocyanuric acid, C3N3S3H2Na, is obtained by partially neutralizing trithiocyanuric acid with NaOH, resulting in a trihydrate form . This compound serves as a precursor for synthesizing other metallated derivatives of trithiocyanuric acid.

Molecular Structure Analysis

The molecular structure of sodium trithiocyanurate complexes has been elucidated using X-ray diffraction techniques. In one study, a complex formed between sodium isothiocyanate and dibenzo-30-crown-10 was analyzed, revealing that each sodium cation is coordinated to an isothiocyanate anion through the nitrogen atom, forming a pentagonal-bipyramidal arrangement around the sodium ion . In another case, the sodium ion in the monosodium salt of trithiocyanuric acid displays a cis-S2NaO4 coordination sphere and is hydrogen bonded to the anion .

Chemical Reactions Analysis

Sodium trithiocyanurate can react with various metal salts to form different complexes. For example, when the monosodium salt of trithiocyanuric acid is reacted with metal chlorides like (Ph3P)AuCl and Me3SnCl, tri-substituted compounds are formed, indicating the versatility of sodium trithiocyanurate in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium trithiocyanurate complexes are diverse. The coordination polymer [Na(H2TNPG)(H2O)2]n, synthesized from trinitrophloroglucinol and NaHCO3, exhibits a monoclinic crystal system and forms a network structure through coordination bonds, electrostatic interactions, and intermolecular hydrogen bonds . The thermal decomposition of this complex involves multiple exothermic processes, indicating its energetic nature and potential use in initiating compositions. Moreover, the compound is sensitive to mechanical stimuli, which is a critical consideration for its handling and application in explosive materials .

Scientific Research Applications

  • Ionic Conductivity and Coordination Polymers : Sodium trithiocyanurate forms coordination polymers with alkali metal ions, showing ionic conductivity and unique structural features. For instance, sodium trithiocyanurate trihydrate demonstrates interesting structural properties with potential applications in conductivity studies (Tominaka, Henke, & Cheetham, 2013).

  • Enhancement of Raman Signal in SERS Systems : In Surface-Enhanced Raman Scattering (SERS) systems, sodium trithiocyanurate enhances the Raman signal. This can be crucial for applications in analytical and spectroscopic methods (Redón et al., 2022).

  • Supramolecular Self-Assembly : The compound is involved in supramolecular self-assembly, useful in the study of crystal structures and potential applications in materials science (Mahon, Molloy, Venter, & Haiduc, 2003).

  • Photocatalytic Activity in Water Treatment : Sodium trithiocyanurate has been identified as effective in heavy metal chelation, with potential applications in environmental remediation and water treatment (Guo et al., 2019).

  • Corrosion Inhibition : It acts as a corrosion inhibitor for copper in saline environments, relevant to material science and industrial applications (Hong et al., 2013).

  • Anticholinesterase Activity in Medicinal Chemistry : Complexes of sodium trithiocyanurate with various metals have shown anticholinesterase activity, indicating potential applications in medicinal chemistry (Kopel et al., 2014).

  • Battery Technology : Its derivatives are studied for applications in sodium-ion batteries, highlighting its relevance in energy storage technologies (Kumar & Kanchan, 2019).

  • Heavy Metal Ion Removal in Wastewater Treatment : Sodium trithiocyanurate is effective in removing heavy metals from industrial wastewater, emphasizing its environmental significance (Thomas et al., 2021).

Safety And Hazards

Sodium trithiocyanurate is harmful if inhaled and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

trisodium;1,3,5-triazine-2,4,6-trithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOYAFUSJONHU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N3Na3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

638-16-4 (Parent)
Record name Sodium trithiocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044853
Record name Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide
Source EPA DSSTox
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Molecular Weight

243.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt

CAS RN

17766-26-6
Record name Sodium trithiocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
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Record name SODIUM TRITHIOCYANURATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trithiocyanurate

Citations

For This Compound
7
Citations
WN Marmer, JM Cardamone, B Guoping… - Textile Chemist and …, 1995 - Citeseer
… This work presents how thiourea may be replaced by sodium trithiocyanurate (Na,TTCA), which is not classified as a carcinogen. Full bleaching with the modified protocol is just as …
Number of citations: 5 citeseerx.ist.psu.edu
S Tominaka, S Henke, AK Cheetham - CrystEngComm, 2013 - pubs.rsc.org
… Sodium trithiocyanurate hydrate, referred to as “Na-TTC”, crystallises as clear light yellow rectangular prisms. Potassium trithiocyanurate hydrate, “K-TTC”, and rubidium trithiocyanurate …
Number of citations: 27 pubs.rsc.org
R Redón, CC Ocampo-Bravo… - ECS Journal of Solid …, 2022 - iopscience.iop.org
… different triazines (cyanuric acid and sodium trithiocyanurate). The highest Raman enhancement … Regarding the analyte, sodium trithiocyanurate registered greater Surface-Enhanced …
Number of citations: 2 iopscience.iop.org
K Nunokawa, T Sunahara, S Onaka, K Okazaki… - Chemistry …, 2004 - journal.csj.jp
… Au6(S3C3N3)2{P(3-CF3–C6H4)3}4 (1) was synthesized by reacting a CH2Cl2 solution of Au(Cl)P(3-CF3–C6H4)3 with a methanol solution of sodium trithiocyanurate, Na3(2,4,6-S3…
Number of citations: 4 www.journal.csj.jp
M Hong, Y Zhao, W Su, R Cao, M Fujita… - Angewandte Chemie …, 2000 - Wiley Online Library
… 1: To a solution of tpst (1.5 mmol), prepared by heating a solution of 4-picolyl chloride hydrochloride (4.5mmol), sodium trithiocyanurate (1.5 mmol), and NaOMe (4.5 mmol) in MeOH (25 …
Number of citations: 349 onlinelibrary.wiley.com
K DURAN, ES NAMLIGÖZ, D Özdemir - Textile and Apparel, 2006 - dergipark.org.tr
Günümüzde yün liflerinin ağartılmasında çeşitli alternatif yöntemler geliştirilmiştir. Bu yazıda, yünlü kumaşların ağartılmasında geliştirilen yeni yöntemler ve kimyasallar hakkında bilgi …
Number of citations: 0 dergipark.org.tr
K DURAN, SE NAMLIGÖZ, D ÖZDEMİR - Tekstil ve Konfeksiyon, 2006 - app.trdizin.gov.tr
Öz: Günümüzde yün liflerinin ağartılmasında çeşitli alternatif yöntemler geliştirilmiştir. Bu yazıda, yünlü kumaşların ağartılmasında geliştirilen yeni yöntemler ve kimyasallar hakkında …
Number of citations: 8 app.trdizin.gov.tr

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